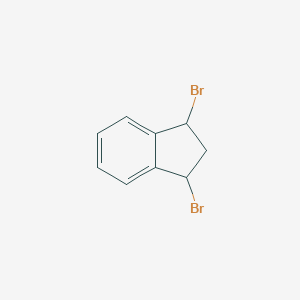
1,3-Dibromoindane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromoindane is a chemical compound that belongs to the family of indanes. It is a halogenated indane that is used in scientific research for its unique properties. The compound has been synthesized through various methods and has been used in a range of scientific applications.
Wirkmechanismus
The mechanism of action of 1,3-Dibromoindane is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes. The compound has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of various compounds.
Biochemical and Physiological Effects:
1,3-Dibromoindane has been shown to have various biochemical and physiological effects. The compound has been shown to have antifungal and antibacterial properties. It has also been shown to have anti-tumor properties. In addition, the compound has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dibromoindane has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized. In addition, it has been shown to have a range of biological activities, making it useful for a variety of scientific research applications. However, the compound also has some limitations. It is toxic and must be handled with care. In addition, the compound is relatively expensive, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1,3-Dibromoindane in scientific research. One direction is the further exploration of the compound's biological activities. Another direction is the development of new synthetic methods for the compound. Additionally, the compound could be used as a starting material for the synthesis of new drugs. Finally, the compound could be used in the development of new materials with unique properties.
Conclusion:
1,3-Dibromoindane is a chemical compound that has a range of scientific research applications. It has been synthesized through various methods and has been shown to have a range of biological activities. The compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, 1,3-Dibromoindane is a valuable compound for scientific research and has the potential to contribute to the development of new drugs and materials.
Synthesemethoden
1,3-Dibromoindane can be synthesized through various methods. One of the most commonly used methods is the bromination of indane using bromine in the presence of a catalyst. The reaction takes place at high temperatures and results in the formation of 1,3-Dibromoindane. Another method involves the reaction of 1-bromoindane and 3-bromoindane in the presence of a catalyst. The reaction takes place at high temperatures and results in the formation of 1,3-Dibromoindane.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromoindane has been used in a range of scientific research applications. It has been used as a building block for the synthesis of various compounds. The compound has also been used as a reagent in organic synthesis. In addition, 1,3-Dibromoindane has been used as a starting material for the synthesis of various drugs.
Eigenschaften
CAS-Nummer |
19922-76-0 |
|---|---|
Produktname |
1,3-Dibromoindane |
Molekularformel |
C9H8Br2 |
Molekulargewicht |
275.97 g/mol |
IUPAC-Name |
1,3-dibromo-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8Br2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9H,5H2 |
InChI-Schlüssel |
HRNJVYHQBDAKQE-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2C1Br)Br |
Kanonische SMILES |
C1C(C2=CC=CC=C2C1Br)Br |
Synonyme |
1,3-Dibromoindane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



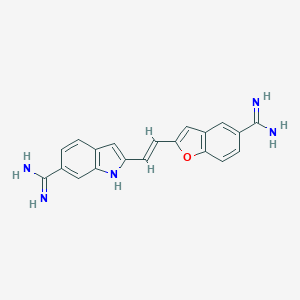
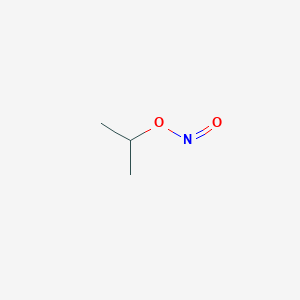
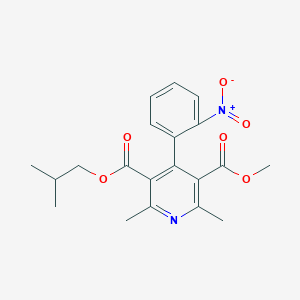
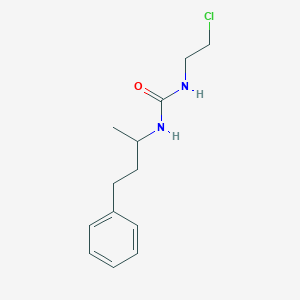
![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)




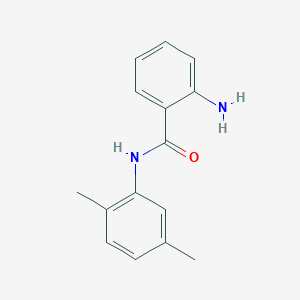
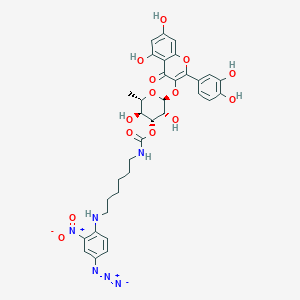
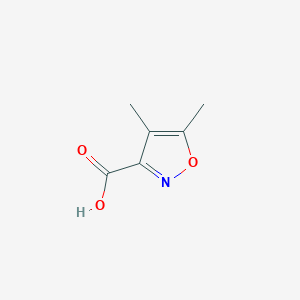
![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)
